molecular formula C11H7NO4 B1195277 8-Nitronaphthalene-1-carboxylic acid CAS No. 2216-13-9

8-Nitronaphthalene-1-carboxylic acid

Cat. No. B1195277
CAS RN: 2216-13-9
M. Wt: 217.18 g/mol
InChI Key: USMKVLABRYGBJX-UHFFFAOYSA-N
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Description

8-Nitronaphthalene-1-carboxylic acid is a chemical compound with the molecular formula C11H7NO4 . It has a molecular weight of 217.18 g/mol . The compound contains a total of 24 bonds, including 17 non-H bonds, 14 multiple bonds, 2 rotatable bonds, 3 double bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 carboxylic acid (aromatic), 1 nitro group (aromatic), and 1 hydroxyl group .


Molecular Structure Analysis

The molecular structure of 8-Nitronaphthalene-1-carboxylic acid includes a pyrazine ring (1,4-diazabenzene) with two annulated benzenes . The compound’s structure is planar, and the type and position of the present functional groups can vary .


Physical And Chemical Properties Analysis

8-Nitronaphthalene-1-carboxylic acid has a molecular weight of 217.18 g/mol . It has a topological polar surface area of 83.1 Ų and a complexity of 299 . The compound has a density of 1.468g/cm3 .

Scientific Research Applications

Protective Group for Amines and Amino Acids

8-Nitro-1-naphthoic acid can be used as a protective group for amines and amino acids . The protection is carried out with an auxiliary amine or under mild Schotten-Baumann conditions in high yield (>86%), while deprotection can be achieved easily under gentle reducing conditions due to the large steric tension between C-1 and C-8 naphthalene substituents . This reaction has been successfully tested in dipeptide synthesis and amino alcohols protection, and it has proved selective for the ε-amine group of lysine .

Fluorescent Molecules in Biological, Chemical, and Medical Fields

1,8-Napthalimides (NIs), which include 8-Nitro-1-naphthoic acid, have been widely used as fluorescent molecules in biological, chemical, and medical fields . NIs show high stability and various fluorescence properties under different conditions . They typically display a fluorescence emission wavelength in the range of 350 – 550 nm .

Labeling Reagents in Biological Systems

The derivatives of 8-Nitro-1-naphthoic acid show a long emission wavelength around 600 nm and high solubility in polar solvents . These unique features, long emission wavelength, high solubility, and high stability in difference pH media, will allow these derivative to be used as excellent labeling reagents in the biological system .

Intermediate for the Synthesis of Other Compounds

8-Nitro-1-naphthoic acid can be used as an intermediate for the synthesis of pharmaceuticals, photochemicals, plant growth hormones, dyes and other organic compounds .

Safety and Hazards

When handling 8-Nitronaphthalene-1-carboxylic acid, it is advised to wear suitable protective clothing and avoid contact with skin and eyes . The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place .

Mechanism of Action

Target of Action

8-Nitro-1-naphthoic acid, also known as 8-nitronaphthalene-1-carboxylic acid or 8-Nitronaphthalene-1-carboxylic acid, is primarily used as a protective group for amines . It has been shown to be selective for the ε-amine group of lysine .

Mode of Action

The compound interacts with its targets through a process of protection and deprotection. Protection is carried out with an auxiliary amine or under mild Schotten-Baumann conditions in high yield . Deprotection can be achieved easily under gentle reducing conditions due to the large steric tension between C-1 and C-8 naphthalene substituents .

Biochemical Pathways

The biochemical pathways affected by 8-Nitro-1-naphthoic acid are related to the protection and deprotection of amines. The compound’s use as a protective group for amines involves the formation of a sterically stressed amide that can be later deprotected under unusual mild reductive conditions based on a strong release of steric strain .

Pharmacokinetics

For instance, its molecular formula is C11H7NO4, and it has an average mass of 217.178 Da .

Result of Action

The primary result of the action of 8-Nitro-1-naphthoic acid is the protection of amines, particularly the ε-amine group of lysine . This protection allows for further chemical reactions to take place without affecting the amine group.

Action Environment

The action of 8-Nitro-1-naphthoic acid can be influenced by various environmental factors. For instance, the process of protection is carried out under mild Schotten-Baumann conditions . Additionally, the compound’s stability and efficacy may be affected by factors such as temperature, pH, and the presence of other chemicals in the environment.

properties

IUPAC Name

8-nitronaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO4/c13-11(14)8-5-1-3-7-4-2-6-9(10(7)8)12(15)16/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USMKVLABRYGBJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)O)C(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10176689
Record name 1-Naphthalenecarboxylic acid, 8-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10176689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2216-13-9
Record name 8-Nitro-1-naphthalenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2216-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Naphthalenecarboxylic acid, 8-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002216139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2216-13-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408069
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Naphthalenecarboxylic acid, 8-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10176689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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